molecular formula C28H31N3O5S3 B2545232 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 325988-57-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No.: B2545232
CAS No.: 325988-57-6
M. Wt: 585.75
InChI Key: NJQLLHVLNKKYJB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzothiazole moiety fused to a tetrahydrobenzothiophene core and a 4-[bis(2-methoxyethyl)sulfamoyl] substituent. The benzothiazole group is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents . The sulfamoyl group with bis(2-methoxyethyl) substituents is a polar functional group that may improve aqueous solubility compared to lipophilic analogs, which is critical for pharmacokinetic optimization .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S3/c1-35-17-15-31(16-18-36-2)39(33,34)20-13-11-19(12-14-20)26(32)30-28-25(21-7-3-5-9-23(21)37-28)27-29-22-8-4-6-10-24(22)38-27/h4,6,8,10-14H,3,5,7,9,15-18H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQLLHVLNKKYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly against various bacterial strains and its implications in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C22H27N3O4S2C_{22}H_{27}N_{3}O_{4}S_{2} and a molecular weight of approximately 435.52 g/mol. The presence of the benzothiazole and benzothiophene moieties is significant for its biological properties.

PropertyValue
Molecular FormulaC22H27N3O4S2
Molecular Weight435.52 g/mol
PurityTypically ≥ 95%

The primary mechanism through which this compound exerts its effects involves interaction with specific biochemical pathways in target organisms. Notably, it has been shown to inhibit the growth of Mycobacterium tuberculosis , a critical target in tuberculosis treatment. The nitro group in the structure enhances its antibacterial properties by disrupting cellular processes within the bacteria.

Target Pathway

  • Mycobacterium tuberculosis : The compound inhibits the growth by interfering with metabolic pathways essential for bacterial survival.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 8 µg/mL against Staphylococcus aureus , indicating strong antibacterial potential compared to traditional antibiotics like Triclocarban (TCC) .
  • It also demonstrates effectiveness against Enterococcus faecalis , another significant pathogen responsible for nosocomial infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The following findings summarize its effects:

  • In vitro studies show moderate to good inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
  • The compound's structure allows for interactions with proteins involved in cancer progression, potentially leading to apoptosis in malignant cells.

Case Studies

  • Antimicrobial Activity : A study published in Antibiotics demonstrated that the compound showed superior activity against Staphylococcus aureus with an MIC of 8 µg/mL compared to TCC's MIC of 16 µg/mL .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving MCF-10A human mammary epithelial cells, the compound exhibited minimal interference with normal cell growth at concentrations up to 100 µg/mL, suggesting a favorable safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Sulfamoyl Substituents

2.1.1 Morpholine Sulfamoyl Analog ()

The compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide shares the same benzothiazole-tetrahydrobenzothiophene core but substitutes the bis(2-methoxyethyl) group with a morpholine ring. Key differences:

  • Polarity/Solubility : Morpholine’s cyclic amine structure provides moderate polarity, while bis(2-methoxyethyl) groups offer higher hydrophilicity due to ether oxygen atoms and flexible side chains, enhancing solubility in polar solvents.
2.1.2 Methyl(Phenyl)Sulfamoyl Analog ()

The compound 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide replaces the benzothiazole-tetrahydrobenzothiophene core with a simpler thiazole ring. Key differences:

  • Core Structure : The thiazole ring lacks the fused tetrahydrobenzothiophene system, reducing steric bulk and conformational constraints.
  • Substituent Effects : The methyl(phenyl)sulfamoyl group introduces aromatic hydrophobicity, likely decreasing solubility compared to the target compound’s bis(2-methoxyethyl) substituent.

Benzothiazole-Containing Carbamothioyl Analogs ()

Compounds such as N-({1,3-benzo[d]thiazol-2-ylcarbamothioyl})-2/4-substituted benzamides feature a benzothiazole-carbamothioyl group instead of a sulfamoyl substituent. Key differences:

  • Pharmacophore : The carbamothioyl group (C=S) may engage in hydrogen bonding or metal coordination, contrasting with the sulfamoyl group’s (SO₂NH) role in enzyme inhibition (e.g., carbonic anhydrase).
  • Bioactivity : reports bioactivity scores for kinase inhibition (KI), ion channel modulation (ICM), and enzyme inhibition (EI), suggesting divergent target profiles compared to sulfamoyl-containing compounds .

Triazole-Benzothiazole Hybrids ()

Compounds like 2-methylthio-1,2,4-triazolo[3,2-b]benzothiazole fuse benzothiazole with a triazole ring. Key differences:

  • Core Rigidity: The triazolobenzothiazole system is planar and rigid, whereas the target compound’s tetrahydrobenzothiophene introduces a non-planar, bicyclic structure.
  • Synthetic Routes : employs photolysis of sulfilimines, while the target compound’s synthesis likely involves coupling reactions (e.g., sulfonamide formation) as seen in and .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound Benzothiazole-tetrahydrobenzothiophene 4-[bis(2-methoxyethyl)sulfamoyl] High hydrophilicity (methoxy groups), potential kinase/enzyme inhibition
Morpholine Sulfamoyl Analog () Benzothiazole-tetrahydrobenzothiophene 4-morpholin-4-ylsulfonyl Moderate polarity, possible enhanced metabolic stability
Methyl(Phenyl)Sulfamoyl () Thiazole 4-[methyl(phenyl)sulfamoyl] Lipophilic, reduced solubility, aromatic interactions
Carbamothioyl Analogs () Benzothiazole-carbamothioyl 2/4-substituted benzamides Bioactivity in KI, ICM, EI
Triazolobenzothiazole () Triazole-benzothiazole fusion Methylthio Planar structure, photolytic synthesis

Research Findings and Inferences

  • Synthetic Strategies : The target compound’s synthesis likely parallels methods in (sulfonamide formation via nucleophilic substitution) and (coupling of pre-functionalized cores).
  • Spectroscopic Characterization : IR data from (e.g., νC=S at 1247–1255 cm⁻¹, absence of νS-H) supports the identification of sulfamoyl groups in analogs .
  • Biological Implications : The bis(2-methoxyethyl) group may enhance blood-brain barrier penetration compared to morpholine or phenyl substituents, though this requires experimental validation.
  • Thermodynamic Stability: The tetrahydrobenzothiophene core likely improves metabolic stability relative to non-hydrogenated analogs, as seen in similar bicyclic systems .

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